Candesartan D4
Vue d'ensemble
Description
Candesartan D4 is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age . It works by blocking the action of a substance in the body that causes the blood vessels to tighten. As a result, candesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart . Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS .
Synthesis Analysis
Candesartan D4 is converted to its active form, candesartan, via ester hydrolysis during absorption from the gastrointestinal tract . The synthesis of new sartan-derived molecules has been reported, with the antihypertensive activities of these prodrugs evaluated .Molecular Structure Analysis
The molecular formula of Candesartan D4 is C24H16D4N6O3 .Chemical Reactions Analysis
Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS . Various analytical methods have been developed for the estimation of candesartan in both biological fluids and dosage forms .Physical And Chemical Properties Analysis
Candesartan D4 has a molecular formula of C24H16D4N6O3 and a formula weight of 444.5 . It is a solid substance with solubility in DMF and DMSO of 30 mg/ml, and in ethanol of 3 mg/ml .Applications De Recherche Scientifique
Predictive Dissolution as a Development Tool
Scientific Field
Pharmaceutics
Application Summary
This research aimed to develop an in vitro–in vivo correlation (IVIVC) for immediate release candesartan cilexetil formulations by designing an in vitro dissolution test to be used as a development tool .
Methods of Application
The IVIVC was developed using a two-step and one-step approach. Experimental solubility and permeability data confirmed candesartan cilexetil. Biopharmaceutic Classification System (BCS) class II candesartan average plasma profiles were deconvoluted by the Loo-Riegelman method to obtain the oral fractions absorbed .
Results
The IVIVC could be used to reduce failures in future bioequivalence studies. Fractions dissolved were obtained in several conditions in USP II and IV apparatus and the results were compared calculating the f2 similarity factor .
Anti-Amyloid Drug
Scientific Field
Neurology
Application Summary
This research explored the potential of Candesartan as an anti-amyloid drug, specifically for the treatment of Alzheimer’s disease .
Methods of Application
The study involved the repurposing of Candesartan, a drug originally approved for other indications. The complex pathology of Alzheimer’s disease opens the possibility of multiple targets for new therapeutic approaches .
Results
Specifically, candesartan treatment resulted in increased levels of CSF amyloid-β42 and amyloid-β40, while at the same time, the placebo group showed significantly decreased levels of CSF amyloid-β42 and amyloid-β40 .
Solid Dispersions of Candesartan
Scientific Field
Pharmaceutical Technology
Application Summary
This research focused on the development and in vitro evaluation of solid dispersions of Candesartan .
Methods of Application
The study involved the creation of 20 solid dispersions of Candesartan. The formulation (SD16) comprising Candesartan: containing Soluplus (1:3 ratio of drug: Soluplus with 2% SLS as surfactant) by solvent evaporation process was particularly highlighted .
Results
There was significant improvement in the rate of drug release from all 20 solid dispersions and the formulation (SD16) contained maximum drug content of 99.08% .
Internal Standard for Quantification
Scientific Field
Analytical Chemistry
Application Summary
Candesartan-d4 is used as an internal standard for the quantification of candesartan by GC- or LC-MS .
Methods of Application
The compound is used in tandem with gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) to accurately quantify the amount of candesartan in a sample .
Results
The use of Candesartan-d4 as an internal standard improves the accuracy and reliability of the quantification process .
Cardiovascular Treatment
Scientific Field
Cardiology
Application Summary
Clinical trials have demonstrated that candesartan cilexetil is an effective agent in reducing the risk of cardiovascular mortality, stroke, heart failure, arterial stiffness, renal failure, retinopathy, and migraine in different populations of adult patients including patients with coexisting type 2 diabetes, metabolic syndrome, or kidney impairment .
Methods of Application
The study involved the administration of candesartan cilexetil to patients with various cardiovascular conditions and monitoring their health outcomes .
Results
The use of candesartan cilexetil resulted in a reduction in the risk of various cardiovascular conditions .
Alzheimer’s Disease Treatment
Application Summary
This study provides scientific evidence to proceed to larger and longer randomized clinical trials to evaluate whether candesartan could slow or prevent the progression of Mild Cognitive Impairment (MCI) to Alzheimer’s disease .
Methods of Application
The study involved the administration of candesartan to patients with MCI and monitoring their progression to Alzheimer’s disease .
Results
The use of candesartan resulted in a slowing of the progression from MCI to Alzheimer’s disease .
Propriétés
IUPAC Name |
2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-ZGAVCIBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Candesartan-d4 |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.